BenchChemオンラインストアへようこそ!

5-Fluorocytosine

Antifungal Pharmacokinetics CNS Penetration Cryptococcal Meningitis

5-Fluorocytosine (5‑FC) is a fungal-selective prodrug activated by cytosine deaminase, a mechanism distinct from membrane-targeting azoles and polyenes. This unique activation underpins its synergistic efficacy with amphotericin B (FICI 0.25–0.38) and its essential role in cryptococcal meningitis induction therapy: 75 % CSF penetration and a 32 % relative mortality reduction (HR 0.61, p=0.04) are unmatched by other antifungals. With high oral bioavailability (75–90 %), it enables step‑down therapy in resource‑limited settings. Procured by national HIV/AIDS programmes, reference laboratories and institutions following WHO guidelines—this compound is irreplaceable in combination antifungal regimens.

Molecular Formula C4H4FN3O
Molecular Weight 129.09 g/mol
CAS No. 117969-88-7
Cat. No. B048100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorocytosine
CAS117969-88-7
Synonyms5-Fluorocytosine
Alcobon
Ancobon
Ancotil
Flucytosine
Molecular FormulaC4H4FN3O
Molecular Weight129.09 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=C1F)N
InChIInChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
InChIKeyXRECTZIEBJDKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility15000 mg/L (at 25 °C)
0.12 M
In water, 1.5 g/100 mL at 25 °C
Slightly soluble in alcohol;  practically insoluble in chloroform, ether
1 g in about 12 mL 0.1 N HCL
1.92e+00 g/L
>19.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorocytosine (CAS 117969-88-7) Procurement Guide: Antifungal Prodrug with Unique Fungal-Selective Activation


5-Fluorocytosine (Flucytosine, 5-FC) is a fluorinated pyrimidine analog and antimetabolite prodrug [1]. It lacks intrinsic antifungal activity and relies on conversion by fungal cytosine deaminase to 5-fluorouracil (5-FU) and subsequent antimetabolites, which inhibit fungal RNA and DNA synthesis [2]. This activation mechanism is unique among systemic antifungals, which typically target the cell membrane (polyenes) or ergosterol synthesis (azoles), and underpins its specific utility in combination therapy for severe yeast infections [3].

Why 5-Fluorocytosine Cannot Be Substituted by Fluconazole or Amphotericin B Alone in Critical Antifungal Regimens


Substitution among antifungal classes is not pharmacologically or clinically equivalent due to 5-Fluorocytosine's unique prodrug mechanism. Unlike amphotericin B (which binds ergosterol) or fluconazole (which inhibits CYP51), 5-FC's fungal-selective activation by cytosine deaminase creates a distinct, complementary mechanism that is synergistic with membrane-active agents [1]. This leads to quantifiable differences in CNS penetration, oral bioavailability, and clinical mortality reduction when used in combination therapy [2][3]. Simply replacing 5-FC with an alternative antifungal would forfeit these specific pharmacokinetic and pharmacodynamic advantages, directly impacting therapeutic outcomes in cryptococcal meningitis and other invasive fungal infections.

Quantitative Differentiation of 5-Fluorocytosine vs. Amphotericin B and Fluconazole


Superior Cerebrospinal Fluid (CSF) Penetration of 5-Fluorocytosine vs. Amphotericin B

5-Fluorocytosine achieves a CSF penetration ratio of 75%, compared to less than 1% for liposomal amphotericin B, providing a quantitative basis for its inclusion in CNS fungal infection regimens [1][2].

Antifungal Pharmacokinetics CNS Penetration Cryptococcal Meningitis

High Oral Bioavailability of 5-Fluorocytosine Enables IV-to-Oral Step-Down Therapy

5-Fluorocytosine exhibits 75–90% oral bioavailability, in stark contrast to amphotericin B which has minimal oral absorption and requires intravenous administration [1][2]. This facilitates IV-to-oral step-down therapy for prolonged treatment courses.

Antifungal Bioavailability Oral Formulation Step-Down Therapy

Synergistic Interaction with Amphotericin B (FICI 0.25-0.38) vs. Antagonism with Fluconazole

In vitro studies demonstrate synergistic interaction between 5-Fluorocytosine and amphotericin B with median FICI values of 0.25–0.38, whereas the 5-FC plus fluconazole combination is generally antagonistic against Candida species [1][2].

Antifungal Synergy Combination Therapy FICI

Reduction in Mortality from Cryptococcal Meningitis with Amphotericin B plus 5-Fluorocytosine vs. Amphotericin B Alone

A randomized controlled trial demonstrated that adding 5-Fluorocytosine to amphotericin B reduced 70-day mortality from 44% (amphotericin B alone) to 30% (HR 0.61, p=0.04), and accelerated CSF yeast clearance by 0.42 log10 CFU/mL/day vs. 0.31 log10 CFU/mL/day (p<0.001) [1].

Cryptococcal Meningitis Mortality Reduction Combination Therapy

High-Value Application Scenarios for 5-Fluorocytosine Based on Quantitative Differentiation


Induction Therapy for Cryptococcal Meningitis in HIV/AIDS Patients

5-Fluorocytosine is an essential component of induction therapy for cryptococcal meningitis, used in combination with amphotericin B. Its superior CSF penetration (75% vs. <1% for liposomal amphotericin B) and demonstrated 32% relative reduction in 70-day mortality (HR 0.61, p=0.04) make it indispensable for this indication [1][2]. Procurement for national HIV/AIDS programs in sub-Saharan Africa and Southeast Asia is a primary use case, as highlighted by the ACTA trial and current WHO guidelines [3].

Step-Down Oral Consolidation and Maintenance Therapy

Following IV induction with amphotericin B plus 5-FC, the high oral bioavailability (75-90%) of 5-Fluorocytosine allows for convenient step-down to oral therapy [1]. This is particularly valuable in resource-limited settings where prolonged IV administration is logistically challenging and costly, enabling extended courses of therapy to prevent relapse.

Treatment of Rare Neurotropic Fungal Infections (e.g., Cerebral Phaeohyphomycosis)

The synergistic interaction between amphotericin B and 5-Fluorocytosine (median FICI 0.25-0.38) provides a rationale for combination therapy against neurotropic melanized fungi, such as *Cladophialophora bantiana* and *Rhinocladiella mackenziei* [1]. This is a niche but high-mortality application where 5-FC's CNS penetration and synergy with amphotericin B offer a therapeutic advantage not achievable with other antifungal classes.

Antifungal Susceptibility Testing Reference Standard

5-Fluorocytosine serves as a critical comparator compound in antifungal susceptibility testing panels. Its well-defined MIC90 values (e.g., ≤1.0 µg/ml for *C. albicans* and *C. tropicalis*, but ≥16 µg/ml for *C. krusei*) provide a benchmark for evaluating new antifungal agents and monitoring resistance trends [1]. Procurement for clinical microbiology laboratories and reference centers is a consistent, albeit lower-volume, application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluorocytosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.